3-(3-Chloropropylsulfonamido)phenylboronic acid
Overview
Description
3-(3-Chloropropylsulfonamido)phenylboronic acid is an organic compound with the molecular formula C9H13BClNO4S. It contains a boronic acid group (B(OH)2) and a sulfonamide group (SO2NHR) linked to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloropropylsulfonamido)phenylboronic acid typically involves the reaction of 3-aminophenylboronic acid with 3-chloropropylsulfonyl chloride under basic conditions. The reaction proceeds as follows:
- Dissolve 3-aminophenylboronic acid in a suitable solvent such as dichloromethane.
- Add a base like triethylamine to the solution.
- Slowly add 3-chloropropylsulfonyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography .
Industrial Production Methods:
Types of Reactions:
Suzuki-Miyaura Coupling: The boronic acid group in this compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the leaving group attached to the sulfur atom is replaced by another nucleophile.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an appropriate solvent (e.g., ethanol or toluene).
Nucleophilic Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Nucleophilic Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-(3-Chloropropylsulfonamido)phenylboronic acid has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to form reversible covalent bonds with biological targets.
Catalysis: The compound’s boronic acid group makes it useful in catalytic processes, including cross-coupling reactions.
Biological Studies: It may be used in the development of enzyme inhibitors or as a probe for studying biological pathways involving boron-containing compounds.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-(3-Chloropropylsulfonamido)phenylboronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The sulfonamide group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the sulfonamide group, making it less versatile in certain applications.
3-Aminophenylboronic Acid: Contains an amino group instead of the chloropropylsulfonamido group, leading to different reactivity and applications.
3-(3-Chloropropylsulfonylamino)phenylboronic Acid: A closely related compound with similar properties but different substituents.
Uniqueness: 3-(3-Chloropropylsulfonamido)phenylboronic acid is unique due to the presence of both boronic acid and sulfonamide functional groups, which confer distinct chemical reactivity and potential for diverse applications in medicinal chemistry, catalysis, and material science.
Properties
IUPAC Name |
[3-(3-chloropropylsulfonylamino)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BClNO4S/c11-5-2-6-17(15,16)12-9-4-1-3-8(7-9)10(13)14/h1,3-4,7,12-14H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZDXIWINJAQDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NS(=O)(=O)CCCCl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657161 | |
Record name | {3-[(3-Chloropropane-1-sulfonyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-50-4 | |
Record name | {3-[(3-Chloropropane-1-sulfonyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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